molecular formula C16H18ClNO B5728217 2-[benzyl(4-chlorobenzyl)amino]ethanol

2-[benzyl(4-chlorobenzyl)amino]ethanol

Cat. No.: B5728217
M. Wt: 275.77 g/mol
InChI Key: CZZQODMVFFVTMN-UHFFFAOYSA-N
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Description

2-[benzyl(4-chlorobenzyl)amino]ethanol is an organic compound that features a benzyl group, a chlorobenzyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(4-chlorobenzyl)amino]ethanol typically involves the reaction of benzylamine with 4-chlorobenzyl chloride in the presence of a base, followed by the addition of ethylene oxide. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or toluene.

    Base: Sodium hydroxide or potassium carbonate is typically used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (30-50°C).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(4-chlorobenzyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Sodium methoxide or other strong nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl(4-chlorobenzyl)ketone.

    Reduction: Formation of benzyl(4-chlorobenzyl)amine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-[benzyl(4-chlorobenzyl)amino]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[benzyl(4-chlorobenzyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorobenzyl alcohol: Similar structure but lacks the benzyl group.

    2-Amino-4-chlorobenzamide: Contains an amide group instead of the ethanol moiety.

Uniqueness

2-[benzyl(4-chlorobenzyl)amino]ethanol is unique due to the presence of both benzyl and chlorobenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[benzyl-[(4-chlorophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c17-16-8-6-15(7-9-16)13-18(10-11-19)12-14-4-2-1-3-5-14/h1-9,19H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZQODMVFFVTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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